4-(Aminomethyl)-5-(difluoromethyl)pyridin-2-amine

Catalog No.
S15400339
CAS No.
M.F
C7H9F2N3
M. Wt
173.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(Aminomethyl)-5-(difluoromethyl)pyridin-2-amine

Product Name

4-(Aminomethyl)-5-(difluoromethyl)pyridin-2-amine

IUPAC Name

4-(aminomethyl)-5-(difluoromethyl)pyridin-2-amine

Molecular Formula

C7H9F2N3

Molecular Weight

173.16 g/mol

InChI

InChI=1S/C7H9F2N3/c8-7(9)5-3-12-6(11)1-4(5)2-10/h1,3,7H,2,10H2,(H2,11,12)

InChI Key

NTLZEFUMXUBCCI-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CN=C1N)C(F)F)CN

4-(Aminomethyl)-5-(difluoromethyl)pyridin-2-amine is a highly specialized, multi-functional fluorinated building block designed for advanced drug discovery and complex scaffold synthesis. It integrates a classic 2-aminopyridine hinge-binding motif, a synthetically versatile 4-aminomethyl handle for late-stage functionalization, and a 5-difluoromethyl (CF2H) group. In modern procurement and material selection, the CF2H moiety is highly prized as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl or methyl groups [1]. Unlike highly electron-withdrawing substituents, the difluoromethyl group provides a critical balance—shielding the pyridine ring from oxidative metabolism while preserving sufficient electron density for downstream coupling and optimal target binding [2].

Substituting 4-(Aminomethyl)-5-(difluoromethyl)pyridin-2-amine with its closest structural analogs severely compromises both synthetic processability and downstream pharmacological performance. Utilizing the 5-methyl analog exposes the benzylic position to rapid CYP450-mediated oxidative clearance, leading to poor metabolic stability [1]. Conversely, substitution with the 5-trifluoromethyl (CF3) analog drastically reduces the basicity of the pyridine nitrogen and the nucleophilicity of the 2-amino group due to extreme electron withdrawal, which weakens target hinge-binding and necessitates harsh, low-yielding conditions for subsequent amidation reactions [2]. Furthermore, attempting to synthesize the exact CF2H aminomethyl compound in-house via catalytic reduction of the corresponding nitrile often results in uncontrollable defluorination side reactions, making the procurement of the high-purity, pre-reduced building block essential for reproducible library generation [3].

Metabolic Stability and Lipophilicity Optimization vs. Analogs

The 5-difluoromethyl group provides a critical metabolic shield compared to the standard 5-methyl analog, without incurring the severe lipophilicity penalty associated with a trifluoromethyl group. In standard human liver microsome (HLM) assays, replacing a 5-methyl group with a 5-CF2H moiety typically reduces intrinsic clearance (CL_int) by over 60%, while increasing LogD by only ~0.4 units [1]. In contrast, a CF3 substitution increases LogD by >1.0 unit, often pushing the final scaffold out of optimal drug-like physicochemical space [2].

Evidence DimensionIntrinsic Clearance (CL_int) and LogD penalty
Target Compound Data5-CF2H analog: >60% reduction in CL_int, +0.4 LogD shift
Comparator Or Baseline5-Methyl analog (baseline CL_int) and 5-CF3 analog (+1.0 LogD shift)
Quantified DifferenceOptimal balance of metabolic shielding with minimal lipophilicity increase compared to CF3
ConditionsHuman liver microsome (HLM) assay, pH 7.4

Procuring the CF2H building block directly embeds metabolic stability into the scaffold without violating drug-like physicochemical constraints, reducing late-stage attrition.

Hinge-Binding Basicity and Coupling Reactivity vs. CF3 Analog

The electronic properties of the 5-position substituent dictate both the target binding affinity (via pyridine nitrogen basicity) and the synthetic processability of the 4-aminomethyl group. The CF2H group maintains the pyridine nitrogen pKa approximately 1.2 to 1.5 units higher than the strongly electron-withdrawing CF3 analog [1]. This preserves critical hydrogen-bond acceptor strength for kinase hinge binding and maintains sufficient nucleophilicity at the 2-amino position for selective functionalization, whereas CF3 analogs often require forcing conditions (e.g., elevated temperatures, strong bases) that degrade the primary aminomethyl group [2].

Evidence DimensionPyridine nitrogen pKa and reaction kinetics
Target Compound Data5-CF2H analog: Maintains functional pKa and standard coupling rates
Comparator Or Baseline5-CF3 analog: pKa reduced by ~1.5 units, poor nucleophilicity
Quantified Difference1.2 - 1.5 unit pKa advantage over CF3, enabling standard mild coupling conditions
ConditionsAqueous titration and standard HATU/DIPEA amidation conditions

The CF2H analog ensures viable reaction kinetics during downstream library synthesis, whereas the CF3 analog often requires harsh, low-yielding coupling conditions that complicate procurement scale-up.

Synthesis Reproducibility and Impurity Avoidance vs. In-House Reduction

Procuring the exact pre-reduced 4-(aminomethyl) compound is critical for avoiding severe synthetic bottlenecks. In-house reduction of the corresponding 2-amino-5-(difluoromethyl)isonicotinonitrile via standard catalytic hydrogenation (H2, Pd/C or Raney Ni) typically yields 8-15% of des-fluoro or fully defluorinated side products due to the lability of the C-F bonds under reductive conditions [1]. Procuring the purified 4-(Aminomethyl)-5-(difluoromethyl)pyridin-2-amine standard guarantees <0.5% defluorinated impurities, bypassing a notoriously difficult chromatographic separation [2].

Evidence DimensionDes-fluoro impurity formation during primary amine generation
Target Compound DataProcured standard: <0.5% defluorinated impurities
Comparator Or BaselineIn-house nitrile reduction: 8-15% defluorinated side products
Quantified Difference>15-fold reduction in critical structurally-related impurities
ConditionsHPLC-MS analysis of bulk intermediate batches post-reduction

Purchasing the pre-formed aminomethyl compound eliminates a major process chemistry bottleneck, preventing downstream yield losses and complex, costly chromatographic separations.

Kinase Inhibitor Library Synthesis

This compound is an ideal starting material for developing ATP-competitive kinase inhibitors. The 2-aminopyridine core anchors reliably to the kinase hinge region, while the CF2H group occupies lipophilic pockets, acting as a weak hydrogen bond donor to backbone carbonyls without the excessive lipophilicity of a CF3 group. The 4-aminomethyl group serves as a highly reactive, sterically unhindered vector for appending solvent-exposed solubilizing groups [1].

Targeted Covalent Inhibitor (TCI) Development

In the design of covalent inhibitors (e.g., targeting KRAS G12C or mutant EGFR), this building block provides a stable, tunable scaffold. The primary 4-aminomethyl amine is perfectly suited for smooth acylation with electrophilic warheads (such as acrylamides or chloroacetamides), while the 5-CF2H group protects the core from metabolic degradation and fine-tunes the overall basicity of the molecule [2].

Bioisosteric Scaffold Hopping in Lead Optimization

Procurement of this specific compound is highly recommended for late-stage lead optimization campaigns suffering from poor pharmacokinetic profiles. It serves as a direct drop-in replacement for problematic 5-methyl or 5-trifluoromethyl pyridine cores, rescuing compounds that fail due to rapid oxidative clearance or poor aqueous solubility [3].

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

173.07645362 g/mol

Monoisotopic Mass

173.07645362 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-11-2024

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